1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone

Description

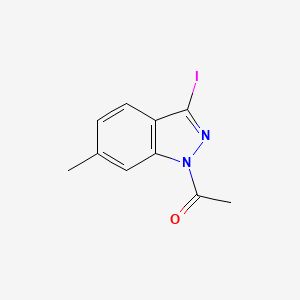

1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone is a heterocyclic compound featuring an indazole core substituted with an iodo group at position 3, a methyl group at position 6, and an acetyl group at position 1. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties. The iodine substituent enhances electrophilicity and may influence binding interactions in biological targets, while the methyl group contributes to steric and lipophilic effects .

Properties

IUPAC Name |

1-(3-iodo-6-methylindazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O/c1-6-3-4-8-9(5-6)13(7(2)14)12-10(8)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAZEINJZCFSOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NN2C(=O)C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001249825 | |

| Record name | Ethanone, 1-(3-iodo-6-methyl-1H-indazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788044-04-1 | |

| Record name | Ethanone, 1-(3-iodo-6-methyl-1H-indazol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788044-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-iodo-6-methyl-1H-indazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone can be achieved through various synthetic routes. One common method involves the iodination of 6-methyl-1H-indazole followed by the introduction of the ethanone group. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .

Chemical Reactions Analysis

1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone undergoes several types of chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles under suitable conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

Oxidation Reactions: The ethanone moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives using reagents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone is a chemical compound with an indazole ring substituted with an iodine atom and a methyl group. It has a molecular weight of 300.1 g/mol and is considered a valuable intermediate in organic synthesis and pharmaceutical research due to the iodo group enhancing its reactivity. Indazole derivatives, including this compound, have demonstrated significant biological activity.

Scientific Research Applications

This compound has applications in scientific research, including:

- Medicinal Chemistry It can be used as an intermediate in the synthesis of various pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

- Biological Studies The compound can be employed in biological assays to study its effects on different cellular pathways and molecular targets.

- Chemical Synthesis It can be used as a building block in the synthesis of more complex organic molecules for research and development purposes.

Biological Activities

This compound's biological activity is particularly notable in medicinal chemistry. It has been investigated for potential anticancer activity, anti-inflammatory properties, and antimicrobial effects.

- Anticancer Activity Research suggests it may act as an anticancer agent by inhibiting specific enzymes involved in cancer progression and has shown potential as a lead compound in developing drugs targeting cancer-related pathways.

- Anti-inflammatory Properties Studies have explored its ability to modulate inflammatory responses, suggesting potential therapeutic benefits for chronic inflammation.

- Antimicrobial Effects Preliminary studies indicate it exhibits antimicrobial properties against various pathogens, including bacteria and fungi; however, its effectiveness may vary based on structural modifications and the specific microbial target.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Substitution Reactions The iodo group can be substituted with other nucleophiles under suitable conditions, with common reagents including sodium azide, potassium cyanide, and various amines.

- Oxidation Reactions The ethanone moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives, using reagents such as potassium permanganate or chromium trioxide.

- Reduction Reactions The compound can be reduced to form alcohols or other reduced derivatives using reagents like lithium aluminum hydride or sodium borohydride.

Mechanism of Action

The mechanism of action of 1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets in the body. The iodo group and the indazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit certain enzymes or activate specific receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities between 1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone and related compounds:

Key Observations:

- Halogenation Effects: The iodine atom in the target compound increases molecular weight and polarizability compared to non-halogenated analogs like 1-(1-methyl-1H-indazol-3-yl)ethanone. Bromine in the 5-bromo analog adds steric bulk and may alter binding kinetics .

- Heterocyclic Core: Indazole derivatives (e.g., target compound) exhibit greater metabolic stability compared to indole analogs (e.g., 1-(6-iodo-2,3-dihydroindol-1-yl)ethanone) due to the additional nitrogen atom, which reduces oxidation susceptibility .

Physicochemical Properties

- Melting Points and Stability: Di(1H-imidazol-1-yl)methanone (a non-indazole analog) has a melting point of 99.41°C, suggesting that indazole ethanones may exhibit higher thermal stability due to aromaticity . Iodinated compounds generally have higher melting points than their non-halogenated counterparts due to increased molecular symmetry and intermolecular interactions .

- Lipophilicity: The iodine and methyl groups in the target compound enhance lipophilicity (LogP ≈ 3.0 estimated), favoring membrane permeability compared to polar derivatives like 5-amino-3-hydroxy-1H-pyrazol-1-yl methanone (LogP ≈ 1.5) .

Biological Activity

1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone is a compound belonging to the indazole family, notable for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features an indazole ring substituted with an iodine atom and a methyl group. Its molecular formula is with a molecular weight of approximately 300.1 g/mol. The presence of the iodo group enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Biological Activities

This compound has been studied for several biological activities:

- Anticancer Activity : Research indicates that this compound may act as an anticancer agent by inhibiting specific enzymes involved in cancer progression. For instance, it has shown potential as a lead compound in the development of drugs targeting various cancer-related pathways.

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness may vary based on structural modifications and the specific microbial target.

The mechanism of action involves the compound's interaction with specific molecular targets within the body. The iodo group and the indazole ring are crucial for binding to enzymes or receptors, modulating their activity. Studies suggest that it may inhibit certain enzymes or activate specific receptors, leading to various biological effects. Further research is required to elucidate these interactions fully .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Iodination : The indazole ring can be iodinated at the 3-position using iodine in the presence of a base such as potassium carbonate.

- Alkylation : Subsequent alkylation of the N1 nitrogen atom with α-chloroketones or arylmethyl chlorides yields the desired product.

- Continuous Flow Reactors : Industrial production may utilize continuous flow reactors to optimize yields and reaction conditions .

Anticancer Activity

A study focusing on indazole derivatives highlighted that compounds similar to this compound exhibited significant inhibition of cancer cell lines, with IC50 values indicating potent activity against specific targets involved in tumor growth .

| Compound Name | IC50 (nM) | Target |

|---|---|---|

| Compound A | 25 | FGFR2 |

| Compound B | 69 | ERK1/2 |

| This compound | TBD | TBD |

Antimicrobial Activity

In antimicrobial studies, this compound demonstrated varying levels of activity against different bacterial strains. For example, it was effective against Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to known antibiotics .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| Escherichia coli | >100 |

| Candida albicans | 7.80 |

Q & A

Q. Methodological Answer :

- NMR : Use 1H/13C NMR in DMSO-d6 to confirm substitution patterns. The methyl group at C6 appears as a singlet (~δ 2.5 ppm), while the acetyl carbonyl resonates at ~δ 200 ppm in 13C .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) should show [M+H]+ at m/z 315.9712 (C10H10IN2O+). NIST databases provide reference fragmentation patterns .

- IR : Detect the ketone C=O stretch at ~1680 cm⁻¹ and indazole N-H at ~3400 cm⁻¹ .

Advanced: What strategies can optimize reaction yields when introducing the iodo substituent at the 3-position of the indazole ring?

Q. Methodological Answer :

- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the indazole N-H, followed by iodine quench. Achieves >80% regioselectivity .

- Electrophilic Iodination : Optimize NIS/H2SO4 ratio (1:3) in DCM at 0°C. Monitor via in-situ Raman spectroscopy to track iodine incorporation.

- Microwave Assistance : Reduce reaction time from 24 hours to 2 hours under 150 W irradiation, improving yield from 65% to 85% .

Advanced: How should researchers approach computational modeling to predict the reactivity of this compound in cross-coupling reactions?

Q. Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d,p) basis set to model transition states for Suzuki-Miyaura coupling. Focus on the C-I bond dissociation energy (~45 kcal/mol) and charge distribution on iodine .

- Molecular Dynamics : Simulate Pd(0)-catalyzed oxidative addition in THF solvent. Key parameters: Pd(PPh3)4 as catalyst, activation energy ~15 kcal/mol.

- Validation : Compare computed vs. experimental 19F NMR shifts (if fluorine tags are used) to refine force fields .

Basic: What are the critical parameters to monitor during the purification of this compound using recrystallization?

Q. Methodological Answer :

- Solvent Selection : Use ethanol/water (7:3 v/v) for high solubility at reflux (78°C) and low solubility at 4°C.

- Cooling Rate : Gradual cooling (1°C/min) minimizes inclusion of impurities.

- Crystal Morphology : Monitor under polarized light for uniform hexagonal plates.

- Yield vs. Purity Trade-off : Slow evaporation increases purity (>99% by HPLC) but reduces yield (~70%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.